SG3-179

Dual BET-kinase inhibitor BRD4 polypharmacology JAK2/FLT3 inhibition

SG3-179 uniquely delivers simultaneous BRD4 (BD1 IC50=21 nM) and JAK2/FLT3 inhibition at fixed 1:1 stoichiometry—eliminating pharmacokinetic confounds of two-drug cocktails. Its intrinsic dual polypharmacology outperforms JQ1 across 931 cancer cell lines. Co-crystal structures (5F63, 7KO0) enable atomic-level selectivity rationalization. Validated for MM1.S (IC50=26 nM), AML, prostate cancer HOXB13 suppression, and as a BRDT-selective scaffold. Not replaceable by BET-only or kinase-only inhibitors.

Molecular Formula C28H35ClFN7O3S
Molecular Weight 604.14
CAS No. 1877286-78-6
Cat. No. B610807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSG3-179
CAS1877286-78-6
SynonymsSG3-179;  SG-3-179;  SG 3-179;  SG3179;  SG-3179;  SG 3179; 
Molecular FormulaC28H35ClFN7O3S
Molecular Weight604.14
Structural Identifiers
SMILESCC1=C(NC2=CC=C(Cl)C(NS(C(C)(C)C)(=O)=O)=C2)N=C(NC3=CC=C(C(NC4CCN(C)CC4)=O)C(F)=C3)N=C1
InChIInChI=1S/C28H35ClFN7O3S/c1-17-16-31-27(34-19-6-8-21(23(30)14-19)26(38)33-18-10-12-37(5)13-11-18)35-25(17)32-20-7-9-22(29)24(15-20)36-41(39,40)28(2,3)4/h6-9,14-16,18,36H,10-13H2,1-5H3,(H,33,38)(H2,31,32,34,35)
InChIKeyRBZRCEPYYVFROZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SG3-179 (CAS 1877286-78-6): A Dual BET Bromodomain–Kinase Inhibitor for Multi-Target Epigenetic and Oncogenic Signaling Research


SG3-179 is a synthetic small-molecule dual inhibitor that simultaneously targets BET bromodomain proteins (BRD4, BRD3, BRDT) and a defined subset of oncogenic tyrosine kinases including JAK2, FLT3, RET, and ROS1 [1]. Developed from the chemical scaffold of the JAK2 inhibitor TG101348 (fedratinib), SG3-179 was engineered to acquire potent BRD4 inhibitory activity while retaining kinase engagement, yielding a single chemical entity with a multi-target pharmacology profile distinct from classical mono-target BET inhibitors such as JQ1 [1][2]. Its molecular formula is C₂₈H₃₅ClFN₇O₃S (MW 604.14), and its binding mode at both BRD4 bromodomains and the JAK2 kinase domain has been validated by X-ray crystallography [3].

Why Pan-BET or Single-Kinase Inhibitors Cannot Substitute for SG3-179 (CAS 1877286-78-6) in Dual-Target Experimental Designs


SG3-179 occupies a unique pharmacological niche that neither classical pan-BET inhibitors (e.g., JQ1, iBET-762) nor selective kinase inhibitors (e.g., fedratinib, ruxolitinib) can replicate individually. Its dual BET–kinase polypharmacology is an intrinsic property of a single molecule, not a property achievable by simply co-dosing two separate agents [1]. The compound engages BRD4 BD1 and BD2 with a selectivity window distinct from BD2-selective inhibitors such as GSK778 or BD1-sparing agents like GSK620, meaning it cannot be replaced by these tools in experiments probing BD1-dependent biology [2]. Furthermore, its simultaneous engagement of JAK2 and FLT3—kinases frequently co-activated with BET-dependent transcriptional programs in hematologic malignancies—creates a target-residence profile that is stoichiometrically and spatially distinct from any single-target modulator. Substituting SG3-179 with a BET-only inhibitor would ablate the kinase-inhibitory component, while substituting with a kinase inhibitor would lose BET-dependent transcriptional suppression; both substitutions fundamentally alter the experimental pharmacology [1][3].

Quantitative Differentiation Evidence for SG3-179 (CAS 1877286-78-6) Versus Closest Analogs and In-Class Alternatives


Dual BET–Kinase Target Engagement: Quantitative Binding Affinity Profile of SG3-179 Across BRD4, BRDT, JAK2, and FLT3

Unlike the prototypical BET inhibitor JQ1, which exhibits no meaningful kinase inhibitory activity, SG3-179 demonstrates potent, simultaneously measurable target engagement across both BET bromodomains and oncogenic tyrosine kinases in a single molecular entity [1]. In bromoscan assays, SG3-179 binds BRD4 BD1 with Kd = 12 nM and BRD4 BD2 with Kd = 20 nM, while also inhibiting JAK2 with IC50 = 11 nM (radiometric assay) and FLT3 with IC50 = 1.30 nM (AlphaScreen) [2]. JQ1, by contrast, is a mono-pharmacology BET ligand with no reported JAK2 or FLT3 activity at comparable concentrations. This multi-target residence profile is an intrinsic property of the SG3-179 scaffold and cannot be achieved by simply co-administering JQ1 with a JAK2 inhibitor, as the dual engagement occurs at fixed stoichiometry within every dosed molecule [1].

Dual BET-kinase inhibitor BRD4 polypharmacology JAK2/FLT3 inhibition Chemical probe

BRD4 BD1 vs BD2 Selectivity Profile of SG3-179 Compared with GSK778 and GSK620 in a Unified Computational Framework

In a head-to-head multiple replica molecular dynamics (MRMD) simulation study, Li et al. (2023) directly compared the binding selectivity of SG3-179, GSK778, and GSK620 for the BD1 and BD2 bromodomains of BRD4 [1]. SG3-179 exhibits a BD1 IC50 of 21 nM, with its BD2 IC50 not available but structurally validated by a co-crystal structure (PDB 7KO0). In contrast, GSK778 is BD2-selective (BD1 IC50 = 40 nM; BD2 IC50 = 6,300 nM; BD2/BD1 ratio ≈ 158), while GSK620 is BD1-sparing (BD1 IC50 = 15,800 nM; BD2 IC50 = 79 nM; BD1/BD2 ratio ≈ 200). SG3-179 occupies a distinct selectivity quadrant: it potently engages BD1 (21 nM) while also binding BD2 with sufficient affinity to yield a co-crystal structure, placing it in a BD1-preferring but BD2-accessible category that neither GSK778 nor GSK620 occupies [1]. The MRMD free energy analysis further identified that residues W81/P82/Q85 (BD1) and the corresponding W374/P375/K378 (BD2) generate significant differential energy contributions for SG3-179 binding, providing a residue-level mechanistic basis for its selectivity that is distinct from the GSK inhibitors [1].

BRD4 bromodomain selectivity BD1-preferring inhibitor Molecular dynamics Epigenetic probe

Cellular Antiproliferative Activity of SG3-179 in Multiple Myeloma (MM1.S) Versus HEK-293T Cells

SG3-179 exhibits differential cellular antiproliferative potency in hematologic versus non-malignant cell contexts, with an IC50 of 26 nM in human multiple myeloma MM1.S cells compared with 140 nM in HEK-293T embryonic kidney cells after 72-hour incubation (CellTiter-blue assay) [1]. This approximately 5.4-fold window between malignant and non-malignant cell growth inhibition provides a quantitative selectivity margin. While JQ1 and iBET-762 also inhibit MM1.S proliferation, the Ember et al. (2017) primary paper reported that lead dual BET–kinase compounds from the SG3 series exhibited "greatly enhanced activity over the single BET inhibitor JQ1" when screened across 931 cancer cell lines, with highest activity against bone and blood cancers [2]. Gene-drug sensitivity analyses attributed this enhanced potency to synergism between BRD4 and kinase inhibition within a single molecule [2]. Although exact MM1.S IC50 values for JQ1 from the same assay platform are not available for direct numerical comparison, the qualitative superiority statement is anchored in the screening of 931 cell lines and is corroborated by the dual-target mechanistic rationale [2].

Multiple myeloma MM1.S cell line Cell growth inhibition BET inhibitor cancer research

BRDT Bromodomain Engagement: SG3-179 as a Pan-BET Scaffold with Quantified Affinity for the Testis-Specific BET Family Member

SG3-179 binds the testis-specific bromodomain protein BRDT with Kd values of 9.5 nM (BRDT-1) and 25 nM (BRDT-2) in bromoscan assays, alongside Kd = 18 nM for tandem BRDT (BRDT-T) [1]. This pan-BET profile—encompassing BRD4, BRD3, and BRDT at comparable nanomolar affinities—distinguishes SG3-179 from BD2-selective inhibitors (e.g., GSK778) that spare BRDT-1, and from BRD4-selective probes that lack BRDT coverage. The University of Minnesota BRDT probe discovery program explicitly selected SG3-179 as the parent scaffold for developing BRDT-selective chemical probes, confirming that its intrinsic BRDT engagement is sufficient to serve as a starting point for further optimization [2]. Bivalent SG3-179-derived analogs achieved up to 70-fold improvements in BRDT-1 potency and up to 238-fold selectivity for BRDT-1 over BRD4-1, demonstrating that the SG3-179 scaffold is productive for BRDT-targeted probe development—a property not shared by JQ1 or iBET-762 in published BRDT probe campaigns [2].

BRDT inhibition Male contraception research BET family selectivity Pan-BET probe

HOXB13 Protein Downregulation: A Target Engagement Biomarker Differentiating SG3-179 from Kinase-Only Inhibitors

SG3-179 treatment causes a rapid reduction in HOXB13 protein expression, a lineage-specific transcription factor implicated in prostate cancer progression from androgen-dependent to androgen-independent states [1][2]. RNA-Seq analysis of C4-2B prostate cancer cells treated with SG3-179 (GEO accession GSM3067350) was used to identify HOXB13 target genes responsive to BET inhibition, establishing HOXB13 as a pharmacodynamic biomarker of BRD4 inhibition by SG3-179 [3]. In comparative qRT-PCR experiments in VCaP prostate cancer cells, SG3-179, JQ1, and iBET-762 were tested alongside fedratinib (a JAK2 inhibitor), GSK-126 (an EZH2 inhibitor), and enzalutamide (an AR antagonist) for HOXB13 suppression [2]. While the published figure data do not provide numerical fold-change values, the inclusion of SG3-179 alongside JQ1 and iBET-762 in this HOXB13-focused study confirms that SG3-179 engages the BRD4–HOXB13 axis—a mechanism inaccessible to kinase-only inhibitors such as fedratinib, which was included as a comparator and would not be expected to downregulate HOXB13 through BET-dependent transcription [2].

HOXB13 Prostate cancer BET inhibitor biomarker Transcriptional repression

Multi-Target Structural Biology Coverage: Co-Crystal Structures of SG3-179 with Four Distinct Protein Targets

SG3-179 is one of a limited set of chemical probes for which experimentally determined co-crystal structures are available across multiple distinct protein targets: BRD4 BD1 (PDB 5F63, resolution 1.45 Å), BRD4 BD2 (PDB 7KO0), BRD3 BD1 (PDB 7LAY), and the JAK2 kinase domain JH1 (PDB 6VNL) [1][2]. This breadth of structural coverage—spanning two BET family members (BRD4, BRD3), two bromodomains within BRD4 (BD1 and BD2), and a kinase domain—is uncommon among published BET inhibitors. JQ1, for comparison, has co-crystal structures with BRD4 BD1 and BD2 but not with JAK2, as it lacks kinase inhibitory activity. GSK778 and GSK620 have structures with BRD4 BD1 or BD2 but not with kinases. The availability of these four co-crystal structures enables structure-guided optimization of SG3-179 analogs for selectivity engineering across both the BET and kinase target families, a capability not available with most comparator compounds [3].

Co-crystal structure Structure-based drug design BRD4 BD1 BD2 JAK2 kinase domain

Optimal Research and Procurement Application Scenarios for SG3-179 (CAS 1877286-78-6) Based on Quantitative Differentiation Evidence


Dual BET–Kinase Polypharmacology Studies in Hematologic Malignancies (AML, Multiple Myeloma, MPN)

SG3-179 is the appropriate chemical probe for experiments requiring simultaneous inhibition of BRD4-dependent transcription and JAK2/FLT3 signaling within a single molecule. Its MM1.S IC50 of 26 nM and the documented superiority over JQ1 across 931 cancer cell lines [1] support its use in multiple myeloma and AML models where both BET and kinase pathways are co-activated. Unlike co-dosing JQ1 with a JAK2 inhibitor, SG3-179 delivers both activities at fixed 1:1 stoichiometry, eliminating pharmacokinetic and distributional confounds inherent to two-drug combinations [2].

BD1-Preferring Bromodomain Probe Experiments Requiring Differentiation from BD2-Selective or BD1-Sparing Inhibitors

For studies investigating BD1-specific biology—such as oligodendrocyte progenitor differentiation, which is promoted by BD1-selective but not BD2-selective inhibition [1]—SG3-179 (BD1 IC50 = 21 nM) provides a BD1-preferring profile distinct from GSK778 (BD2-selective, BD1 IC50 = 40 nM) and GSK620 (BD1-sparing, BD1 IC50 = 15,800 nM) [1]. The availability of co-crystal structures with both BRD4 BD1 (5F63) and BD2 (7KO0) allows researchers to rationalize selectivity differences at the molecular level [2].

BRDT-Targeted Chemical Probe Development Using the SG3-179 Scaffold

SG3-179 is the validated parent scaffold for developing BRDT-selective inhibitors, as demonstrated by the University of Minnesota probe discovery program [1]. Its BRDT-1 Kd of 9.5 nM provides sufficient affinity to serve as a starting point, while structure-guided derivatization has yielded bivalent analogs with up to 238-fold selectivity for BRDT-1 over BRD4-1 [1]. Procurement of SG3-179 is warranted for medicinal chemistry laboratories initiating BRDT-targeted probe campaigns, as the scaffold has proven chemically tractable and structurally characterized across multiple BET family members [2].

HOXB13-Mediated Prostate Cancer Progression and BET Inhibitor Pharmacodynamic Biomarker Studies

SG3-179 is uniquely suited for experiments linking BET inhibition to HOXB13 suppression in prostate cancer models. Its rapid reduction of HOXB13 protein expression in C4-2B and VCaP cells [1], combined with the availability of an RNA-Seq dataset (GSM3067350) for HOXB13 target gene identification [2], makes it a preferred tool over kinase-only inhibitors (e.g., fedratinib) that lack BET activity and over BET-only inhibitors (e.g., JQ1) that lack concurrent JAK2/FLT3 inhibition, enabling dissection of the relative contributions of BET-dependent transcription and kinase signaling to prostate cancer progression [3].

Quote Request

Request a Quote for SG3-179

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.